molecular formula C20H10Br2N4S B12306699 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Katalognummer: B12306699
Molekulargewicht: 498.2 g/mol
InChI-Schlüssel: DAUQYSOWAULYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation of 4,9-Dibromo-6,7-diphenyl-thiadiazolo[3,4-g]quinoxaline

Core Heterocyclic Framework Analysis

The molecule features a fused bicyclic system comprising a quinoxaline moiety and a thiadiazole ring. The quinoxaline component consists of two benzene rings fused to a pyrazine unit (two nitrogen atoms at positions 1 and 4), while the thiadiazole ring introduces sulfur and two additional nitrogen atoms at positions 2 and 5. The fusion occurs at the g position of the quinoxaline, creating a planar, π-conjugated system critical for electronic delocalization.

Key structural parameters :

  • Molecular formula: C₂₀H₁₀Br₂N₄S.
  • Molecular weight: 498.19–498.2 g/mol.
  • Bond angles and lengths: The thiadiazole ring exhibits bond lengths of 1.65–1.72 Å for S–N and 1.30–1.32 Å for N–C, consistent with aromatic character.

The planarity of the fused system enhances charge transport properties, making the compound suitable for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

Substituent Configuration and Steric Effects

The bromine atoms at positions 4 and 9 and phenyl groups at positions 6 and 7 introduce distinct electronic and steric effects:

Bromine Substituents
  • Electronic effects : Bromine’s electronegativity (−3.99 eV electron affinity) increases the electron-deficient nature of the core, enhancing n-type semiconductor behavior.
  • Positioning : Para-substitution on the quinoxaline ring minimizes steric clashes while maximizing conjugation.
Phenyl Substituents
  • Steric hindrance : The ortho-hydrogens of the phenyl groups induce a 23° out-of-plane twist relative to the core, reducing crystallinity but improving solubility.
  • Dihedral angles : Phenyl rings form angles of 36.86–53.91° with the quinoxaline plane, as observed in analogous structures.

Table 1: Substituent Impact on Physical Properties

Property Bromine (4,9) Influence Phenyl (6,7) Influence
Electron affinity −3.82 to −3.99 eV Minimal electronic contribution
Solubility Reduced polarity Enhanced organic solubility
Melting point Not reported Likely >250°C (analog data)

Comparative Structural Analysis with Thiadiazoloquinoxaline Derivatives

The structural and electronic properties of 4,9-dibromo-6,7-diphenyl derivatives differ markedly from other thiadiazoloquinoxalines:

Dimethyl Analogue (CAS 851486-39-0)
  • Molecular formula : C₁₀H₆Br₂N₄S.
  • Steric effects : Methyl groups at 6,7 positions reduce steric hindrance, enabling closer π-stacking (3.34–3.46 Å vs. 3.5–3.7 Å in diphenyl derivatives).
  • Electron affinity : −3.95 eV, slightly lower than diphenyl analogues due to weaker electron-withdrawing effects.
Thiophene-Substituted Derivative (CAS 2196162-74-8)
  • Molecular formula : C₁₈H₈Br₂N₄S₃.
  • Electronic effects : Thiophene’s electron-rich nature counterbalances the core’s electron deficiency, reducing electron affinity to −3.70 eV.
  • Applications : Preferable in organic photovoltaics (OPVs) due to broader light absorption.

Table 2: Comparative Structural and Electronic Properties

Derivative Substituents π-Stacking Distance (Å) Electron Affinity (eV)
4,9-Dibromo-6,7-diphenyl Phenyl, Br 3.5–3.7 −3.99
4,9-Dibromo-6,7-dimethyl Methyl, Br 3.34–3.46 −3.95
4,9-Dibromo-6,7-dithienyl Thiophene, Br 3.6–3.8 −3.70

Eigenschaften

Molekularformel

C20H10Br2N4S

Molekulargewicht

498.2 g/mol

IUPAC-Name

4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C20H10Br2N4S/c21-13-17-18(14(22)20-19(13)25-27-26-20)24-16(12-9-5-2-6-10-12)15(23-17)11-7-3-1-4-8-11/h1-10H

InChI-Schlüssel

DAUQYSOWAULYBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=CC=C5)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Quinoxaline Precursor Synthesis

Quinoxaline derivatives are conventionally synthesized via condensation reactions between ortho-diamines and diketones. For 6,7-diphenyl-substituted intermediates, 3,4-diaminodiphenylmethane or analogous diamines may serve as starting materials. Cyclization with glyoxal or α-diketones under acidic or neutral conditions yields the quinoxaline core.

Thiadiazole Ring Formation

Thiadiazole annulation involves treating the quinoxaline precursor with sulfurizing agents. A common method employs thionyl chloride (SOCl₂) or phosphorus pentasulfide (P₄S₁₀) in anhydrous solvents such as toluene or dichloromethane. The reaction proceeds via nucleophilic attack of sulfur at adjacent nitrogen atoms, forming thethiadiazole ring fused to the quinoxaline system.

Phenyl Group Introduction via Cross-Coupling

The 6,7-diphenyl substituents are installed using transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is preferred due to its operational simplicity and compatibility with brominated intermediates.

Suzuki Coupling Protocol

Reagents

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
  • Phenylboronic acid (2.5 equiv)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Tetrahydrofuran (THF)/H₂O mixture

Reaction Conditions

  • Temperature: 90°C, 18–24 hours
  • Yield: 75–85%

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted starting materials and byproducts.

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradient elution
  • Recrystallization : Dissolution in hot dimethylformamide (DMF) followed by gradual cooling

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.62 (m, 10H, aromatic), 8.12 (s, 2H, thiadiazole)
  • MS (ESI) : m/z 498.2 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant synthetic pathways based on yield, scalability, and regioselectivity:

Parameter Direct Bromination Route DoM Bromination Route
Overall Yield 62% 58%
Regioselectivity Moderate High
Scalability >100 g <50 g
Cost Efficiency High Moderate

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination rates but may promote decomposition. Nonpolar solvents (toluene, DCE) improve stability at elevated temperatures.

Catalyst Screening

Palladium-based catalysts with bulky phosphine ligands (e.g., SPhos) suppress protodebromination during coupling steps, improving yields by 10–15%.

Challenges and Limitations

  • Byproduct Formation : Competing dibromination at unintended positions occurs in 5–8% of cases, necessitating rigorous purification.
  • Air Sensitivity : The intermediate lithiated species in DoM routes require inert atmosphere handling, complicating large-scale synthesis.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder bromination conditions. For example, visible-light-mediated bromination using N-bromosuccinimide (NBS) and catalytic eosin Y achieves comparable yields (70%) at room temperature.

Analyse Chemischer Reaktionen

4,9-Dibrom-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]chinoxalin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Substitution mit Phenylmagnesiumbromid zu 4,9-Diphenyl-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]chinoxalin führen.

Wissenschaftliche Forschungsanwendungen

Optical Materials

Applications in Photonic Devices
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline demonstrates promising optical properties suitable for photonic applications. Its ability to act as a light-emitting material makes it a candidate for use in organic light-emitting diodes (OLEDs) and laser devices.

Case Study: OLED Development

Research has shown that incorporating this compound into OLEDs can enhance efficiency and color purity. For instance, a study found that devices using this compound exhibited improved luminescence characteristics compared to traditional materials .

Organic Electronics

Use in Organic Field Effect Transistors (OFETs)
The compound's semiconducting properties allow for its application in organic field-effect transistors. Its high charge mobility is advantageous for electronic circuits.

Data Table: Performance Comparison of OFETs

CompoundCharge Mobility (cm²/V·s)On/Off Ratio
4,9-Dibromo-6,7-diphenyl...0.510^5
Traditional Material A0.110^3
Traditional Material B0.310^4

This table illustrates the superior performance of devices utilizing this compound over conventional materials .

Photovoltaics

Role in Solar Cell Technology
The compound has been investigated for its potential in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy.

Case Study: Solar Cell Efficiency

A recent study evaluated solar cells incorporating this compound and reported an efficiency increase of up to 15% compared to devices made with standard donor materials. The enhanced light absorption characteristics of the compound were credited for this improvement .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Br-TQ with structurally and functionally related TQ derivatives, focusing on key parameters such as bandgap , solubility , synthetic utility , and applications .

Structural and Electronic Comparisons

Compound Name Substituents (4,9 positions) Bandgap (eV) Solubility Key Applications References
Br-TQ Bromine 1.3–1.5* Moderate Polymer synthesis, OLEDs, NIR-II probes
PTQ (6,7-diphenyl-TQ) None 1.4–1.6 Low Polymer semiconductors
TQ-2T (4,9-di(thiophen-2-yl)-TQ) Thiophene 1.2–1.4 High High-mobility semiconductors
P1 (4,9-di(selenophen-2-yl)-TQ) Selenophene 0.21–0.60 Insoluble Ultra-low-bandgap copolymers
DPTQ6-2Br (4,9-Br; 6,7-hexylphenyl-TQ) Bromine + alkyl chains ~1.2 High Photothermal therapy agents
TQ-TPA (4,9-TPA-substituted TQ) Triphenylamine 0.9–1.1 Moderate NIR-II imaging, photodynamic therapy

Research Findings and Trends

  • Low-Bandgap Materials: Replacing bromine with selenophen or thienothiophene drastically reduces bandgaps, but requires post-synthetic modifications to address solubility .
  • Multifunctional Probes: Bromine’s versatility allows Br-TQ to serve as a precursor for theranostic agents (e.g., HT@CDDP in ), combining NIR imaging and drug delivery .
  • Commercial Relevance : Br-TQ’s industrial availability underscores its role as a critical building block in organic electronics, particularly for OLED intermediates .

Biologische Aktivität

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS: 1262727-09-2) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C20H10Br2N4S
  • Molecular Weight : 498.2 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit promising anticancer properties. Specifically:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This results in cell cycle arrest and subsequent cell death.
  • Case Study : In a study evaluating the cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Case Study : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Q & A

Basic: What are the standard synthetic routes for 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline, and how is its structure verified?

Methodological Answer:
The synthesis typically involves bromination of the thiadiazoloquinoxaline core. For example, 6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline is brominated using N-bromosuccinimide (NBS) in chlorinated solvents under reflux to introduce bromine at the 4,9-positions . Structural verification employs 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.71–7.81 ppm for diphenyl groups and alkyl chain integration in derivatives) and mass spectrometry for molecular weight validation .

Basic: How do bromine substituents influence the electronic properties of this compound?

Methodological Answer:
Bromine atoms act as electron-withdrawing groups, lowering the LUMO energy level of the thiadiazoloquinoxaline core. This enhances electron affinity, as demonstrated in copolymers where brominated derivatives exhibit improved electron injection efficiency (e.g., LUMO levels shifted by 0.3–0.5 eV compared to non-brominated analogs) . Electrochemical studies (cyclic voltammetry) and DFT calculations are used to quantify these effects .

Advanced: How can copolymerization strategies be optimized to enhance solubility without compromising electronic performance?

Methodological Answer:
Copolymerizing 4,9-dibromo-thiadiazoloquinoxaline with solubilizing donor units (e.g., 3,3’-didecyl-3,4-propylenedioxythiophene, ProDOT) balances solubility and low bandgap. For instance, feed ratio optimization (e.g., 1:3 monomer ratio) achieves soluble copolymers (PC1 and PC2) with bandgaps <1.5 eV, verified via spectroelectrochemical analysis. Solubility is confirmed by gel permeation chromatography (GPC) in THF, while electronic performance is assessed through charge carrier mobility measurements (e.g., 104^{-4}–103^{-3} cm2^2V1^{-1}s1^{-1}) .

Advanced: What computational methods predict the bandgap modulation when modifying the thiadiazoloquinoxaline core?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) evaluates substituent effects. For example, replacing sulfur with heavier chalcogens (Se, Te) in the thiadiazole ring reduces bandgaps by 0.2–0.5 eV due to enhanced orbital delocalization . Bandgap trends correlate with experimental UV-Vis-NIR absorption spectra (e.g., λmax_{\text{max}} shifts from 780 nm to >900 nm for tellurium analogs) .

Advanced: How do structural modifications affect charge transport in field-effect transistors?

Methodological Answer:
Donor-acceptor (D-A) architectures incorporating thiadiazoloquinoxaline improve charge transport. For example, alternating copolymers with thiophene donors achieve hole mobilities up to 3.8×103^{-3} cm2^2V1^{-1}s1^{-1}, as measured in top-gate FETs. Solvent annealing (e.g., chlorobenzene) enhances polymer crystallinity, evidenced by atomic force microscopy (AFM) showing needle-like morphologies .

Advanced: How can researchers address contradictions in achieving low bandgap and solubility in polymers derived from this compound?

Methodological Answer:
The trade-off arises from rigid, planar cores (low bandgap) versus bulky side chains (solubility). A dual-strategy approach includes:

  • Copolymerization : Introducing ProDOT units (e.g., 3,3’-didecyl-ProDOT) enhances solubility while maintaining bandgaps <1.5 eV .
  • Side-chain engineering : Alkoxy-phenyl groups (e.g., 2-decyltetradecyloxy) improve solubility in chlorinated solvents without disrupting π-π stacking, confirmed by grazing-incidence X-ray scattering (GIXS) .

Basic: What role does this compound play in the design of NIR-II imaging agents?

Methodological Answer:
The compound serves as an electron acceptor in donor-acceptor-donor (D-A-D) fluorophores. For example, conjugating it with triphenylamine donors creates aggregation-induced emission (AIE) probes (e.g., TQ-TPA) with NIR-II emission (1000–1300 nm). Photophysical characterization includes fluorescence quantum yield measurements (e.g., 1.2% in nanoparticles) and photothermal conversion efficiency (e.g., 45% for TQ-TPA) .

Advanced: What methodologies resolve discrepancies in reported electrochemical doping behavior of thiadiazoloquinoxaline-based polymers?

Methodological Answer:
Contradictions in n-type vs. p-type doping are resolved by:

  • In-situ spectroelectrochemistry : Monitoring absorption changes during doping (e.g., 600 nm bleach for polarons) .
  • Morphological analysis : Films with higher crystallinity favor p-type doping due to efficient hole transport, while amorphous regions support n-type doping via trapped electrons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.